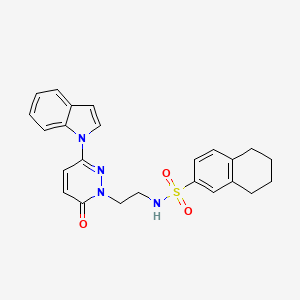
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that combines various pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H20N4O4S, with a molecular weight of approximately 436.49 g/mol. The structure features an indole ring, a pyridazine derivative, and a tetrahydronaphthalene sulfonamide moiety, which may contribute to its diverse biological activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has demonstrated that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, compounds containing the pyridazinone structure have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain pyridazinone derivatives possess potent antibacterial effects due to their ability to inhibit bacterial growth and biofilm formation (Cunha et al., 2003; Akhtar et al., 2016) .
2. Anti-inflammatory Effects
Pyridazinone derivatives also exhibit anti-inflammatory properties. In vitro studies have reported that these compounds can reduce inflammation markers and inhibit pathways associated with inflammatory responses (Özdemir et al., 2019a; Özdemir et al., 2019b) . The sulfonamide group in the compound may enhance its anti-inflammatory activity by modulating immune responses.
3. Analgesic Properties
Certain derivatives have been investigated for their analgesic potential. Research indicates that pyridazinone-based compounds can effectively alleviate pain through various mechanisms, including the inhibition of pain signaling pathways (Sallam et al., 2016) . These findings suggest that the compound may hold promise as a novel analgesic agent.
4. Antitumor Activity
The compound's structure suggests potential antitumor properties. Studies involving similar pyridazinone derivatives have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest (Özçelik et al., 2010) . Further investigation into this compound could elucidate its specific effects on tumor cells.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Many pyridazinone derivatives act as enzyme inhibitors, particularly targeting enzymes involved in inflammation and microbial resistance.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing pathways related to pain perception and immune response.
- Cell Cycle Interference : Its structural components could interfere with cellular processes critical for cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Cunha et al., 2003; Akhtar et al., 2016 |
| Anti-inflammatory | Modulation of inflammatory pathways | Özdemir et al., 2019a; Özdemir et al., 2019b |
| Analgesic | Pain signaling inhibition | Sallam et al., 2016 |
| Antitumor | Apoptosis induction | Özçelik et al., 2010 |
Propiedades
IUPAC Name |
N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c29-24-12-11-23(27-15-13-19-6-3-4-8-22(19)27)26-28(24)16-14-25-32(30,31)21-10-9-18-5-1-2-7-20(18)17-21/h3-4,6,8-13,15,17,25H,1-2,5,7,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXRIWAHDULAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














